molecular formula C9H12ClN3 B13214434 4-Chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine

4-Chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine

Cat. No.: B13214434
M. Wt: 197.66 g/mol
InChI Key: PLQDEUJBYAJXKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine and ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of -78°C to room temperature. The reaction mixture is then quenched with water and purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

4-chloro-6-cyclopropyl-N-ethylpyrimidin-2-amine

InChI

InChI=1S/C9H12ClN3/c1-2-11-9-12-7(6-3-4-6)5-8(10)13-9/h5-6H,2-4H2,1H3,(H,11,12,13)

InChI Key

PLQDEUJBYAJXKY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)Cl)C2CC2

Origin of Product

United States

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